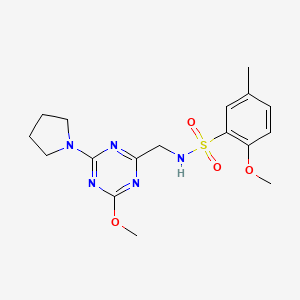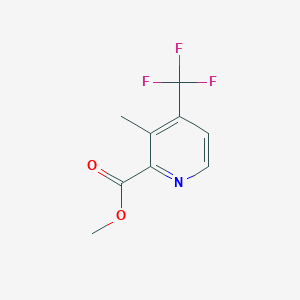
Methyl 3-methyl-4-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(trifluoromethyl)picolinate” and “Methyl 3-(trifluoromethyl)picolinate” are compounds with the molecular formula C8H6F3NO2 . They are used in various applications, including as intermediates in chemical synthesis .
Molecular Structure Analysis
The InChI code for “Methyl 4-(trifluoromethyl)picolinate” is 1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 . The InChI code for “Methyl 3-(trifluoromethyl)picolinate” is 1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 .
Physical And Chemical Properties Analysis
“Methyl 4-(trifluoromethyl)picolinate” is a white to yellow powder or crystals or liquid . “Methyl 3-(trifluoromethyl)picolinate” is a colorless to yellow-brown to red liquid . Both compounds have a molecular weight of 205.14 .
Applications De Recherche Scientifique
Luminescence and Isomerization
One study explores the solvent- and vapor-induced isomerization between luminescent solids of CuI complexes with methyl pyridine ligands, demonstrating significant changes in luminescence properties upon exposure to different solvents. This work underpins the potential of these compounds in developing responsive luminescent materials (Cariati, Bu, & Ford, 2000).
Fluorination Chemistry
Research on fluorination of methyl pyridines with caesium tetrafluorocobaltate has led to the synthesis of a range of polyfluoro-4-picolines, showcasing the chemical versatility and reactivity of these molecules, which are crucial for further chemical transformations (Plevey, Rendell, & Tatlow, 1982).
Membrane Protein Studies
The quaternary salts of 4-picoline, closely related to Methyl 3-methyl-4-(trifluoromethyl)picolinate, have been shown to act as efficient quenchers of tryptophan fluorescence in membrane proteins. This application is crucial for studying the structure and function of membrane proteins, offering insights into their exposure and interaction with surrounding molecules (Shinitzky & Rivnay, 1977).
Fire and Explosion Characteristics
Investigations into the fire and explosion characteristics of 3-methyl pyridine with high oxygen concentrations provide essential safety information for the chemical industry. Such studies help in understanding the flammability and explosive potential of chemical compounds, guiding safe manufacturing practices (Yun, Wan, Lin, Chang, & Shu, 2007).
Organometallic Chemistry and Supramolecular Complexes
Research into the dynamics of noncovalent supramolecular complexes, including studies on chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes, reveal the intricate interactions within these structures. These findings are pivotal for the development of new catalytic systems and understanding the role of metal-ligand interactions in organometallic chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).
Safety and Hazards
“Methyl 4-(trifluoromethyl)picolinate” and “Methyl 3-(trifluoromethyl)picolinate” are labeled with the signal word “Warning” and have hazard statements H302, H315, H319, and H335 . This means they can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides. In recent years, two new picolinate compounds, halauxifen-methyl (ArylexTM active) and florpyrauxifen-benzyl (RinskorTM active), have been launched as novel herbicides . This suggests that similar compounds, like “Methyl 3-methyl-4-(trifluoromethyl)picolinate”, could have potential applications in the future.
Propriétés
IUPAC Name |
methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-13-7(5)8(14)15-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKFAJXSDWGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

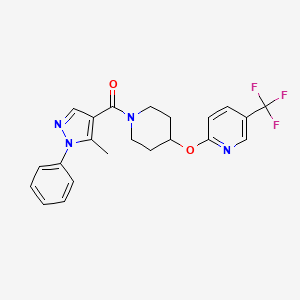
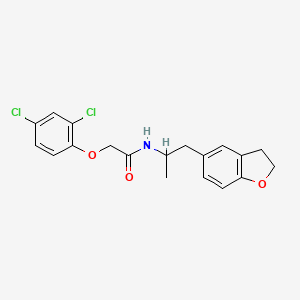
![3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2800579.png)
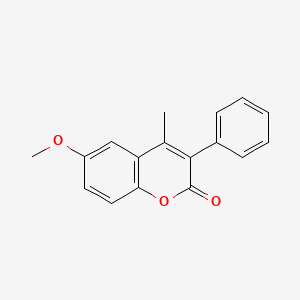
![Methyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2800582.png)
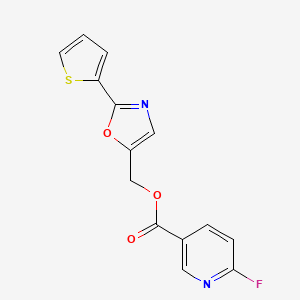


![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)

![2-Chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one](/img/structure/B2800591.png)


